5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 2C-T-7, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine acts as a partial agonist of the serotonin 5-HT2A and 5-HT2C receptors in the brain. It also interacts with other neurotransmitter systems such as dopamine and norepinephrine. The exact mechanism of action of 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is not fully understood, but it is believed to alter the activity of these neurotransmitter systems, leading to changes in mood, perception, and cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine are complex and varied. It has been shown to induce changes in brain activity, including alterations in blood flow and glucose metabolism. It can also cause changes in heart rate, blood pressure, and body temperature. The subjective effects of 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine include altered perception of time, increased empathy, and enhanced creativity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments is its unique chemical structure, which allows for the study of its interactions with various neurotransmitter systems. However, there are also limitations to its use, including the potential for adverse side effects and the need for specialized equipment and trained personnel to handle the substance safely.
Future Directions
There are many potential future directions for research on 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, including the development of new therapeutic applications and the study of its interactions with other drugs and neurotransmitter systems. Further research is also needed to fully understand the mechanism of action of 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine and its potential long-term effects on the brain and body.
In conclusion, 5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a unique and promising psychedelic drug that has gained popularity among researchers for its potential therapeutic applications. Its complex mechanism of action and varied effects make it a fascinating subject for scientific study. Further research is needed to fully understand its potential benefits and limitations.
Scientific Research Applications
5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
properties
IUPAC Name |
5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15/h2-6,11,14,18H,7-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGRIGRHOOHRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543929 | |
Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
102120-95-6 | |
Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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